molecular formula C17H20N2O3 B12630602 N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide CAS No. 919772-45-5

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide

Cat. No.: B12630602
CAS No.: 919772-45-5
M. Wt: 300.35 g/mol
InChI Key: RFAQLTMXXUBSFG-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is a chemical compound with a complex structure that includes an aminoethyl group, a benzyloxy group, and a methoxybenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxybenzamide core, followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyloxy and methoxy groups can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)benzamide: This compound lacks the benzyloxy and methoxy groups, making it less versatile in terms of chemical reactivity.

    N-(2-Aminoethyl)-2-methoxybenzamide: This compound lacks the benzyloxy group, which may affect its ability to interact with certain molecular targets.

    N-(2-Aminoethyl)-4-benzyloxybenzamide: This compound lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is unique due to the presence of both benzyloxy and methoxy groups, which enhance its chemical reactivity and potential applications. These groups allow for a wider range of interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

919772-45-5

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C17H20N2O3/c1-21-16-11-14(22-12-13-5-3-2-4-6-13)7-8-15(16)17(20)19-10-9-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20)

InChI Key

RFAQLTMXXUBSFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)NCCN

Origin of Product

United States

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